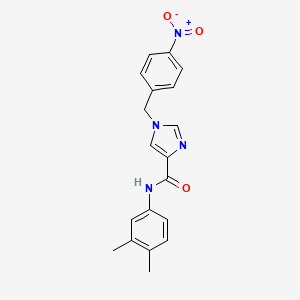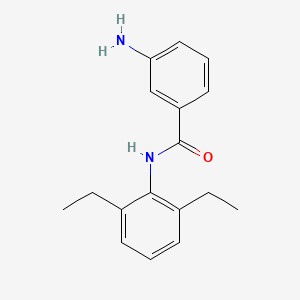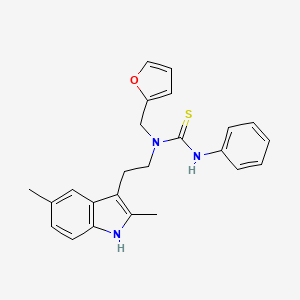
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound "(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide" shows potential in the field of antibacterial activity. Research conducted by Palkar et al. (2017) involved the design and synthesis of novel compounds, including analogs of this chemical structure, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study highlights the potential application of such compounds in the development of new antibacterial agents (Palkar et al., 2017).
Dye-Sensitized Solar Cells
Another application area is in the improvement of photoelectric conversion efficiency in dye-sensitized solar cells. Wu et al. (2009) explored the use of carboxylated cyanine dyes, similar in structure to the compound , as sensitizers in nanocrystalline TiO2 solar cells. This research indicates the potential of such compounds in enhancing the photoelectrical properties of dye-sensitized solar cells (Wu et al., 2009).
Photophysical and Electrochemical Properties
The study of photophysical and electrochemical properties of related compounds is also a significant area of research. For example, the synthesis and investigation of the properties of related cyanine dyes have been conducted to understand their application in various fields, including electronics and materials science. This research suggests the relevance of such compounds in studying and enhancing material properties for various technological applications.
Antifungal Agents
Compounds similar to "(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide" have been investigated for their potential as antifungal agents. Narayana et al. (2004) synthesized new benzamides and their alkoxy derivatives, showcasing their potential in combating fungal infections. This research indicates the significance of such compounds in the development of antifungal medications (Narayana et al., 2004).
Propiedades
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-5-15(7-13(12)2)23-24-16(9-21)20-22-17(10-27-20)14-4-6-18-19(8-14)26-11-25-18/h3-8,10,23H,11H2,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEORTUIGJZJDN-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

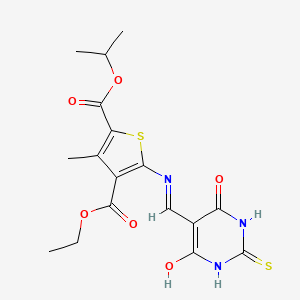
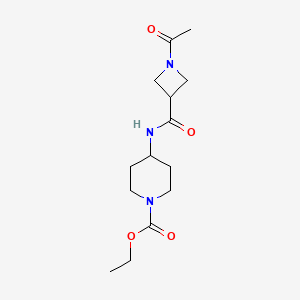
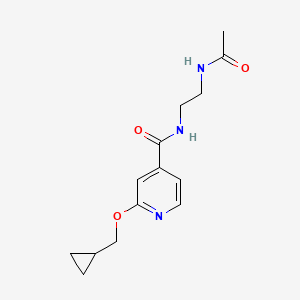

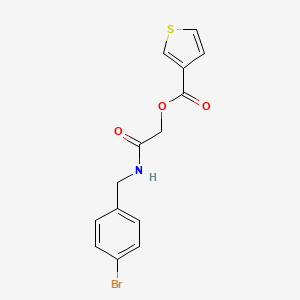

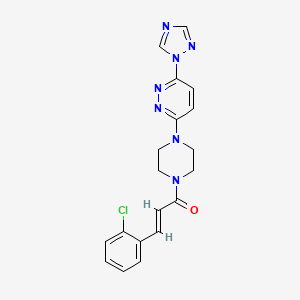
![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)
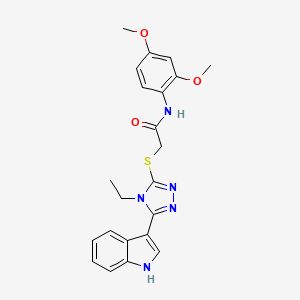
![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)
